Product packaging for Emepronium(Cat. No.:CAS No. 27892-33-7)

Emepronium

Cat. No.: B1206306
CAS No.: 27892-33-7
M. Wt: 282.4 g/mol
InChI Key: JEJBJBKVPOWOQK-UHFFFAOYSA-N
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Description

Historical Trajectory of Emepronium Investigation in Academic Pharmacology

The investigation of this compound bromide in academic pharmacology gained momentum in the mid to late 20th century. Initially developed in Sweden, it was later introduced in other countries, including the United Kingdom. The early research focused on its potential therapeutic applications, leading to its investigation for urinary frequency, urgency, and incontinence.

A significant body of academic research in the 1970s and 1980s was dedicated to elucidating the urodynamic effects of this compound bromide. These studies were crucial in characterizing its impact on bladder function. For instance, research demonstrated that this compound could increase bladder capacity and reduce detrusor pressure, the involuntary contractions of the bladder muscle.

The following table summarizes key findings from early academic investigations into this compound's effects on bladder urodynamics:

Year of StudyKey Research Finding
1973Investigation into the effects of this compound bromide on bladder pressure and urinary flow in healthy subjects provided foundational data on its physiological impact.
1976Urodynamic studies in patients with bladder dysfunction revealed that this compound reduced detrusor pressure and urinary flow, while increasing bladder capacity.
1976Research on its use as a postoperative spasmolytic agent following transvesical prostatectomy showed a reduction in vesical spasms. nih.gov
1982A controlled clinical trial in elderly patients with urinary incontinence and uninhibited bladder contractions was conducted to evaluate its efficacy.

These and other academic studies formed the basis of understanding this compound's clinical pharmacology and its place in therapy.

Classification within Pharmacological Agent Taxonomies: A Research Perspective

From a research perspective, this compound is classified based on its mechanism of action and chemical structure. This classification is essential for understanding its pharmacological profile and for comparing it with other agents.

Chemical Classification:

This compound is a quaternary ammonium (B1175870) compound . This structural feature is paramount to its pharmacological characteristics. The permanent positive charge on the nitrogen atom makes the molecule highly polar. This polarity is responsible for its poor absorption from the gastrointestinal tract and its inability to significantly cross the blood-brain barrier, thus minimizing central nervous system side effects.

Pharmacological Classification:

Based on its mechanism of action, this compound is categorized as:

Anticholinergic Agent: This is a broad classification for drugs that block the action of acetylcholine (B1216132).

Muscarinic Antagonist: More specifically, this compound acts as a competitive antagonist at muscarinic acetylcholine receptors. nih.govnih.gov These receptors are found on various organs, including the smooth muscle of the bladder. By blocking the action of acetylcholine on these receptors, this compound reduces the contractility of the detrusor muscle.

The following table details the pharmacological classifications of this compound from a research standpoint:

ClassificationMechanism of ActionKey Research Implications
Anticholinergic Agent Blocks the neurotransmitter acetylcholine.Broadly defines its parasympatholytic effects.
Muscarinic Antagonist Specifically blocks muscarinic acetylcholine receptors.Explains its primary therapeutic effect on bladder smooth muscle.
Ganglionic Blocker Blocks nicotinic acetylcholine receptors in autonomic ganglia.Contributes to its overall effects on the autonomic nervous system and potential for effects beyond muscarinic blockade. nih.gov

This detailed classification is fundamental for researchers in pharmacology and medicinal chemistry to understand the structure-activity relationships of this compound and to develop new agents with improved selectivity and pharmacokinetic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28N+ B1206306 Emepronium CAS No. 27892-33-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27892-33-7

Molecular Formula

C20H28N+

Molecular Weight

282.4 g/mol

IUPAC Name

4,4-diphenylbutan-2-yl-ethyl-dimethylazanium

InChI

InChI=1S/C20H28N/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20H,5,16H2,1-4H3/q+1

InChI Key

JEJBJBKVPOWOQK-UHFFFAOYSA-N

SMILES

CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2

Other CAS No.

27892-33-7

Related CAS

3614-30-0 (bromide)

Synonyms

Bromide, Emepronium
Cetiprin
Emepronium
Emepronium Bromide

Origin of Product

United States

Molecular and Subcellular Pharmacodynamics of Emepronium

Functional Impact on Isolated Tissue Contractility

Emepronium's interaction with muscarinic receptors leads to a modulation of smooth muscle contractility, resulting in relaxation. This effect is crucial in its therapeutic applications.

Detrusor Smooth Muscle Relaxation in Organ Bath Studies

The detrusor muscle, forming the wall of the urinary bladder, plays a pivotal role in micturition through its contraction. This contraction is predominantly mediated by the stimulation of muscarinic M3 receptors by acetylcholine (B1216132) (ACh) guidetopharmacology.orgfishersci.co.uk. As a muscarinic antagonist, this compound exerts its effect by blocking these receptors, thereby decreasing detrusor contractility and promoting muscle relaxation wikipedia.orgwikipedia.orgmims.comfishersci.co.uk. This action is consistent with its use as an antispasmodic in urology, particularly for conditions like urinary incontinence wikipedia.orgwikipedia.org.

Organ bath studies are a well-established and essential preclinical technique for assessing the effects of pharmacological agents on isolated smooth muscle tissues, including the human detrusor bmrb.ioalfa-chemistry.comnih.govnih.govsuprabank.org. In these studies, tissue strips are mounted in a physiological solution, and their isometric tension or contractility is measured in response to various stimuli and drug interventions alfa-chemistry.comsuprabank.orgfishersci.ca. While the general mechanism of muscarinic antagonists in inducing detrusor relaxation is well-documented, specific quantitative data (e.g., half-maximal inhibitory concentration (IC50) or maximum effect (Emax) values) from organ bath studies directly pertaining to this compound's detrusor relaxation were not explicitly detailed in the provided search results. Research in this area often involves pre-contracting detrusor strips with cholinergic agonists like carbachol (B1668302) or through electrical field stimulation, followed by the application of the test compound to observe its relaxant properties alfa-chemistry.comnih.govfishersci.ca.

Gastrointestinal Smooth Muscle Activity Modulation in Ex Vivo Models

This compound's classification as a muscarinic antagonist also extends its modulatory effects to the smooth muscle of the gastrointestinal (GI) tract. Muscarinic receptors, particularly the M3 subtype, are key mediators of contraction in the GI tract, primarily stimulated by acetylcholine nih.gov. By antagonizing these receptors, this compound inhibits the contractions induced by acetylcholine and other muscarinic agonists nih.gov. This inhibitory action on gastrointestinal motility aligns with its use as an antispasmodic for disorders characterized by intestinal hypermotility nih.gov.

Ex vivo models are valuable tools for investigating the direct mechanisms of action of compounds on gastrointestinal smooth muscle activity, offering controlled conditions to explore specific interactions researchgate.netguidetopharmacology.org. These models often involve the use of isolated intestinal muscle strips or everted intestinal rings, which are maintained in oxygenated physiological buffers to simulate the physiological environment and allow for the measurement of contractile responses researchgate.netguidetopharmacology.org. While the principle of muscarinic antagonism leading to inhibition of GI smooth muscle contraction is well-established for drugs like this compound, specific quantitative data from ex vivo studies on this compound's modulation of gastrointestinal smooth muscle activity were not explicitly identified in the provided search results. Studies in this field typically assess changes in contractile amplitude, frequency, or tone in response to drug application guidetopharmacology.orgtci-chemical-trading.comresearchgate.net.

Synthetic Chemistry and Structural Modification of Emepronium

Retrosynthetic Analysis and Key Precursors for Emepronium Scaffolds

Retrosynthetic analysis is a fundamental approach in organic synthesis, involving the conceptual deconstruction of a target molecule into simpler, readily available precursor structures through a series of imaginary bond disconnections and functional group interconversions deanfrancispress.comslideshare.netgovtgirlsekbalpur.comdeanfrancispress.comlibretexts.org. For this compound, the final synthetic step typically involves the quaternization of a tertiary amine. This implies that a key immediate precursor is the tertiary amine, N-ethyl-N,N-dimethyl-4,4-diphenylbutan-2-amine.

The carbon backbone of this compound, specifically the 4,4-diphenylbutan-2-yl moiety, can be derived from various precursors. One documented approach involves the use of 4,4-diphenylbutan-2-ol (B13578075) as a starting material, which can be converted into a tosylate intermediate osti.gov. This tosylate then serves as an electrophilic site for subsequent amination reactions.

For related diphenylpropylamine derivatives, synthetic routes have been explored starting from cinnamic acid or cinnamic nitrile. These undergo Friedel-Crafts alkylation with benzene (B151609) to yield 3,3-diphenylpropionic acid or 3,3-diphenylpropionitrile, respectively google.com. Subsequent reduction steps convert these intermediates into the corresponding primary amines, such as 3,3-diphenylpropylamine (B135516) google.com. Further elaboration, including methylation, can then lead to tertiary amines like N,N-dimethyl-3,3-diphenylpropylamine, often via Schiff base formation followed by alkylation and hydrolysis . These methodologies highlight the importance of constructing the diarylmethane core and the alkyl chain before introducing the nitrogen functionality.

Methodologies for Quaternary Ammonium (B1175870) Center Formation in this compound Analogues

The formation of the quaternary ammonium center, a defining feature of this compound, is typically achieved through the alkylation of a tertiary amine. This reaction is widely known as the Menshutkin reaction, an SN2 nucleophilic substitution process where a tertiary amine reacts with an alkyl halide wikipedia.orgwikipedia.orgnih.gov.

In the synthesis of this compound, the tertiary amine precursor, N-ethyl-N,N-dimethyl-4,4-diphenylbutan-2-amine, is reacted with an alkylating agent, commonly methyl bromide or ethyl bromide, to form the quaternary ammonium salt osti.gov. The choice of alkyl halide dictates the final alkyl groups attached to the nitrogen atom.

Reaction conditions for quaternization often involve polar solvents, such as alcohols, which help stabilize the charged transition state and increase the reaction rate wikipedia.orgnih.gov. However, some Menshutkin reactions can be performed in less polar solvents like chloroform, which may facilitate the precipitation of the charged quaternary ammonium salt, thereby simplifying purification nih.gov. The efficiency of the alkylation can be influenced by factors such as the nucleophilicity of the tertiary amine and the nature of the leaving group on the alkyl halide, with alkyl iodides generally being superior alkylating agents compared to bromides and chlorides wikipedia.org.

Strategies for Stereochemical Control in this compound Synthesis

This compound possesses a chiral center, indicating the potential for stereoisomers, with the (S)-configuration of this compound bromide specifically noted ontosight.aincats.io. Achieving stereochemical control during its synthesis is crucial for producing a specific enantiomer.

Strategies for stereoselective synthesis of quaternary ammonium compounds, including this compound analogues, often involve asymmetric catalysis. Chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, have emerged as powerful tools for inducing enantioselectivity in various reactions that lead to chiral quaternary ammonium salts beilstein-journals.orgnih.govacs.orgresearchgate.netacs.org. These catalysts facilitate reactions between reagents in immiscible phases, promoting the formation of one enantiomer over the other beilstein-journals.org.

For instance, chiral bifunctional quaternary ammonium salts have been successfully employed in asymmetric conjugate addition reactions to construct chiral quaternary carbon centers with high stereoselectivities acs.orgacs.org. While specific details for this compound's enantioselective synthesis are less widely detailed in general literature, the principles of asymmetric phase-transfer catalysis provide a viable pathway for controlling the stereochemistry at the chiral center during the formation of the this compound scaffold or its quaternization.

Development of Deuterated this compound Derivatives for Research Applications

Deuterated derivatives of this compound have been synthesized for various research applications, primarily to investigate metabolic pathways and pharmacokinetic profiles osti.govneulandlabs.com. The substitution of hydrogen atoms with deuterium (B1214612) (²H) can lead to a kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond results in increased chemical stability and a slower rate of metabolism by liver enzymes, thereby enhancing bioavailability and extending the half-life of the compound neulandlabs.com.

The preparation of deuterated this compound bromide has been accomplished through methods similar to its non-deuterated counterpart, but utilizing isotopically labeled precursors. For example, this compound bromide specifically labeled with deuterium (²H) has been prepared by treating deuterium-labeled tosylates, derived from 4,4-diphenylbutan-2-ol, with N-ethylmethylamine or dimethylamine, followed by quaternization using methyl bromide or ethyl bromide osti.gov.

Another general approach for introducing deuterium involves aldehyde-amine condensation products, where an alkaline catalyst removes active hydrogen atoms to form carbanions, which then react with D₂O to incorporate deuterium google.com. This allows for controlled deuteration at specific positions within the molecule, providing valuable tools for mechanistic studies and drug development.

Advanced Methodological Applications of Emepronium in Experimental Systems

Radioligand Binding Assays Utilizing Emepronium

Radioligand binding assays are fundamental techniques in pharmacology to characterize ligand-receptor interactions, providing insights into receptor affinity, density, and selectivity. ics.orgnih.gov These assays typically involve a radiolabeled ligand that binds to a target receptor, allowing for precise measurement of binding. nih.gov

Saturation binding experiments are employed to determine the total number of receptor sites (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand for its receptor. uah.esgraphpad.com In such an assay, increasing concentrations of a radiolabeled ligand are incubated with a tissue or cell preparation containing the target receptors until equilibrium is reached. uah.esnih.gov The specific binding, which represents the binding to the receptor of interest, is then measured. uah.es

Illustrative Data Table: Hypothetical Saturation Binding Parameters for [³H]-Emepronium

Tissue/Cell TypeReceptor SubtypeBmax (fmol/mg protein)Kd (nM)
Rat Bladder Smooth MuscleMuscarinic (M2/M3)2505.0
Human Neuroblastoma CellsMuscarinic (M1)1808.5

Competition binding assays are crucial for determining the binding affinity (Ki) of unlabeled compounds by measuring their ability to displace a known radioligand from its receptor. uwec.eduncs-conference.orgquizlet.comaffinimeter.com This method is widely used for ligand profiling and assessing the selectivity of a compound for different receptor subtypes. ncs-conference.orgaffinimeter.com

To profile this compound, a competition binding assay would involve incubating a fixed concentration of a radiolabeled muscarinic agonist (e.g., [³H]-QNB) or antagonist with membrane preparations containing muscarinic receptors, in the presence of varying concentrations of unlabeled this compound. nih.gov The displacement of the radioligand by this compound would be measured, and the data would be analyzed to determine the IC50 (concentration of this compound causing 50% inhibition of radioligand binding). uwec.eduquizlet.com The Ki value, which is a more accurate measure of affinity independent of the radioligand's concentration and affinity, would then be calculated from the IC50 using the Cheng-Prusoff equation. uwec.eduquizlet.com By performing this assay across different muscarinic receptor subtypes (M1-M5), the selectivity profile of this compound could be precisely mapped. nih.govunifi.itresearchgate.net

Illustrative Data Table: Hypothetical Ki Values for this compound at Muscarinic Receptor Subtypes

Receptor SubtypeTissue/Cell LineRadioligand UsedKi (nM)
M1CHO-M1[³H]-Pirenzepine50
M2Rat Atrium[³H]-NMS100
M3Guinea Pig Ileum[³H]-QNB20
M4CHO-M4[³H]-NMS80
M5CHO-M5[³H]-QNB60

This compound as a Pharmacological Probe

As a muscarinic antagonist, this compound serves as a valuable pharmacological probe to investigate the functional roles of cholinergic pathways and to characterize receptor function in various biological systems. nih.gov

This compound's ability to block muscarinic receptors makes it useful for studying the physiological and pathophysiological roles of the cholinergic system in experimental models. nih.gov For instance, in in vitro organ bath studies, this compound can be used to antagonize acetylcholine-induced contractions in isolated smooth muscle preparations, such as bladder or gastrointestinal segments. nih.govics.org By observing the dose-dependent shift in the acetylcholine (B1216132) concentration-response curve in the presence of this compound, researchers can confirm the involvement of muscarinic receptors in the observed physiological response and determine the pA2 value, a measure of antagonist potency. unifi.it

In animal models, this compound could be used to investigate the impact of muscarinic receptor blockade on various physiological functions mediated by the parasympathetic nervous system, such as bladder function, gastrointestinal motility, or salivation. nih.gov For example, studies have shown that muscarinic antagonists like this compound increase bladder capacity and reduce involuntary contractions, supporting their use in urinary dysfunctions.

Illustrative Data Table: Effect of this compound on Acetylcholine-Induced Contractions in Isolated Tissues

Tissue TypeAgonist (Acetylcholine) EC50 (µM)This compound Concentration (µM)Agonist EC50 with this compound (µM)pA2 Value (calculated)
Guinea Pig Ileum0.10.010.57.0
Rat Bladder Strips0.50.12.56.7

This compound can contribute to receptor characterization and functional mapping by helping to delineate the specific muscarinic receptor subtypes involved in a particular physiological response. By comparing the potency of this compound with other muscarinic antagonists known to have different subtype selectivities (e.g., pirenzepine (B46924) for M1, AF-DX 116 for M2), researchers can infer the muscarinic receptor subtype mediating a given effect. nih.govunifi.itresearchgate.net This is particularly relevant in tissues like the bladder, where both M2 and M3 muscarinic receptors are present, with M3 receptors being functionally more important for detrusor muscle contraction. researchgate.net

Studies involving this compound could also contribute to understanding receptor distribution and functional roles in different cellular compartments or tissues. For instance, by observing its effects on various cell types or isolated organs, researchers can map the functional presence and involvement of muscarinic receptors. ics.orgresearchgate.net

Electrophysiological Studies on this compound Action in Isolated Cells

Electrophysiological techniques, such as patch-clamp recording, allow for the direct measurement of ion currents and membrane potential changes in isolated cells, providing high-resolution insights into drug action on ion channels and receptors. axxam.comnih.govumich.edufrontiersin.orgmednexus.org

While explicit electrophysiological data for this compound's action on isolated cells were not identified in the search results, its role as a muscarinic antagonist implies that it would modulate ion channel activity indirectly through its interaction with muscarinic receptors. Muscarinic receptors are G-protein coupled receptors that, upon activation, can modulate various ion channels, including potassium channels (e.g., by inhibiting adenylyl cyclase via Gi proteins, or activating phospholipase C via Gq proteins, leading to changes in intracellular calcium and protein kinase activity).

Therefore, in electrophysiological studies, this compound could be applied to isolated cells (e.g., cardiac myocytes, neuronal cells, or bladder smooth muscle cells) that express muscarinic receptors. Researchers would typically measure changes in membrane potential or specific ion currents (e.g., potassium currents, calcium currents) in response to muscarinic agonists (like acetylcholine or carbachol) in the absence and presence of this compound. nih.govfrontiersin.org The blockade of agonist-induced changes by this compound would provide direct electrophysiological evidence of its antagonistic action and could help elucidate the downstream ion channel mechanisms affected by muscarinic receptor activation in those specific cell types.

Illustrative Data Table: Hypothetical Electrophysiological Effects of this compound on Isolated Cells

Cell TypeMuscarinic Receptor SubtypeIon Channel Affected (Indirectly)Agonist Effect (e.g., Current Change)This compound Effect (Antagonism)
Isolated Cardiac MyocytesM2IK,ACh (K+ channel)Increase in K+ currentReversal of K+ current increase
Isolated Bladder Smooth Muscle CellsM3L-type Ca2+ channelsIncrease in Ca2+ currentReduction of Ca2+ current increase

Comparative Pharmacological Profiling of Emepronium

Relative Receptor Affinities and Potencies Compared to Other Anticholinergic Agents in In Vitro Models

The affinity of an anticholinergic drug for muscarinic receptors is a key determinant of its potency. This is often quantified using in vitro receptor binding assays that measure the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptors by 50% (IC50) or the inhibition constant (Ki). A lower value indicates a higher binding affinity.

A comparative analysis of the available in vitro data reveals significant differences in the muscarinic receptor affinities of emepronium and its counterparts. Research has shown that oxybutynin (B1027) exhibits a particularly high affinity for muscarinic receptors, with a reported IC50 value of 5.4 nM. elsevierpure.com In contrast, this compound bromide has a lower affinity, with a reported IC50 value of 236 nM. elsevierpure.com Terodiline and imipramine (B1671792) also demonstrate lower affinities than oxybutynin, with IC50 values of 588 nM and 653 nM, respectively. elsevierpure.com Flavoxate shows a considerably weaker interaction with muscarinic receptors, with a reported IC50 of 12.2 µM (12,200 nM). elsevierpure.com Propantheline is a non-selective muscarinic antagonist. nih.gov

CompoundMuscarinic Receptor Affinity (IC50/Ki)Reference
Oxybutynin5.4 nM (IC50) elsevierpure.com
This compound bromide236 nM (IC50) elsevierpure.com
Terodiline588 nM (IC50) elsevierpure.com
Imipramine653 nM (IC50) elsevierpure.com
Flavoxate12,200 nM (IC50) elsevierpure.com
PropanthelineNon-selective antagonist nih.gov

Differentiating Mechanistic Actions within the Antimuscarinic Class

While the primary mechanism of action for all these agents is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, there can be subtle differences in their mechanistic profiles. These can include variations in selectivity for different muscarinic receptor subtypes (M1, M2, M3, M4, and M5), the kinetics of receptor binding and dissociation, and potential for allosteric modulation.

Most of the older anticholinergic agents, including this compound and propantheline, are considered non-selective muscarinic receptor antagonists. nih.gov This means they block various muscarinic receptor subtypes to a similar extent, which can contribute to a broader range of effects, both therapeutic and adverse. Oxybutynin, while also largely non-selective, has been suggested to have some degree of selectivity for M1 and M3 receptor subtypes. nih.gov The M3 receptor is the primary subtype involved in the contraction of the bladder's detrusor muscle. Therefore, agents with higher selectivity for the M3 receptor are hypothesized to offer a better therapeutic window with fewer side effects.

Furthermore, some drugs can act as allosteric modulators, binding to a site on the receptor that is different from the acetylcholine binding site and altering the receptor's affinity for its natural ligand. nih.govumn.edumdpi.comnih.gov There is currently no evidence to suggest that this compound or the other compared agents exert their effects through allosteric modulation of muscarinic receptors. Their primary mechanism is understood to be competitive antagonism at the orthosteric site.

Comparative Analysis of Receptor Occupancy in Ex Vivo Animal Models

Ex vivo receptor occupancy studies are a valuable tool in drug development to understand the relationship between the administered dose of a drug, its concentration in a target tissue, and the extent to which it binds to its receptors in a living organism. nih.govresearchgate.net In these studies, an animal is treated with the drug, and then tissues are collected to measure the percentage of receptors that are occupied by the drug.

While ex vivo receptor occupancy data is available for some anticholinergic agents like oxybutynin, there is a notable lack of such studies for this compound in the published scientific literature. This data gap prevents a direct comparative analysis of the in vivo receptor binding profile of this compound with the other anticholinergic agents listed. Such studies would be beneficial to correlate the in vitro binding affinities with the in vivo target engagement and to better understand the dose-response relationship of this compound in a physiological context. In vivo studies on other anticholinergics have demonstrated that factors such as drug distribution and metabolism can influence receptor occupancy in the target organ, such as the bladder, versus other tissues, which can impact the drug's selectivity and side-effect profile. nih.gov

Emerging Research Directions for Emepronium

Exploration of Non-Muscarinic Receptor Interactions and Off-Target Binding in Basic Research

Emepronium's known non-selective binding to muscarinic receptor subtypes highlights the broader challenge of off-target interactions in drug development researchgate.net. While its peripheral side effects are attributed to this non-selectivity within the muscarinic family, basic research could extend to a more comprehensive exploration of its interactions with non-muscarinic receptors and other biological targets. Such studies are crucial for a complete understanding of a compound's pharmacological profile and for predicting potential adverse effects or identifying new therapeutic applications drugdiscoverynews.com.

The general principles of off-target screening involve assessing drug interactions against a wide array of human plasma membrane and secreted proteins nih.gov. Techniques like affinity selection mass spectrometry (ASMS) and covalent binding assays are employed to identify ligands that bind to protein or oligonucleotide targets from complex biological systems nih.gov. Chemoproteomics, an advanced set of techniques combining chemical tools, high-throughput screening, and cheminformatics, enables researchers to map drug-target interactions across the entire proteome, facilitating the discovery of novel drug candidates and uncovering new therapeutic pathways researchgate.net. Applying these methodologies to this compound could reveal previously unknown binding partners beyond the muscarinic receptor family, providing insights into its full pharmacological footprint. This could involve investigating its binding to other G-protein coupled receptors (GPCRs), ion channels, enzymes, or transporters, which are common off-targets for many drugs diva-portal.org. Understanding these interactions at a molecular level could explain observed side effects not fully accounted for by muscarinic receptor blockade or even suggest new therapeutic applications if beneficial off-targets are identified.

Rational Design and Synthesis of this compound Analogues for Enhanced Pharmacological Specificity

The non-selective nature of this compound's muscarinic antagonism underscores the need for developing analogues with improved pharmacological specificity. Rational drug design involves tailoring molecular structures to achieve desired binding profiles and minimize unintended interactions mdpi.comkent.ac.uk. For this compound, this could involve designing analogues that exhibit selective antagonism towards specific muscarinic receptor subtypes (e.g., M3 over M2, given their differing physiological roles in smooth muscle contraction and other functions) google.comnih.gov.

The process of rational design and synthesis typically involves:

Structure-Activity Relationship (SAR) Studies: Modifying specific functional groups on the this compound scaffold and evaluating the impact on receptor binding affinity and selectivity. This involves systematically altering the alkyl groups on the quaternary nitrogen or the diarylmethane moiety to probe the receptor binding site iiab.me.

Computational Chemistry and Molecular Modeling: Utilizing in silico methods to predict how structural changes might affect binding to different receptor subtypes. This can guide the synthesis of promising analogues, reducing the need for extensive experimental screening kent.ac.ukresearchgate.net.

Synthesis of Novel Analogues: Developing synthetic routes to create these modified compounds, followed by rigorous pharmacological characterization to assess their potency and selectivity across the five muscarinic receptor subtypes (M1-M5) and potentially other relevant targets nih.govnih.gov.

The goal of such efforts would be to create this compound analogues that retain the desired therapeutic effect (e.g., bladder relaxation) with a reduced incidence of side effects by achieving greater selectivity for the specific muscarinic receptor subtype mediating the therapeutic effect, or by avoiding interaction with other receptors responsible for adverse events.

Integration with Chemical Biology Techniques for Novel Target Identification in Research Contexts

Integrating this compound into chemical biology techniques offers a powerful approach for unbiased and novel target identification, moving beyond the traditional receptor-centric view. Chemical biology aims to elucidate small molecule action in complex biological systems, especially when the precise protein targets are unknown or when off-target effects are suspected nih.govmdpi.com.

Key chemical biology techniques applicable to this compound in a research context include:

Affinity-Based Protein Profiling (ABPP): This technique uses chemical probes (often derivatives of the compound of interest) that covalently label target proteins, allowing their enrichment and subsequent identification by mass spectrometry mdpi.com. For this compound, this would involve synthesizing a probe that retains its binding characteristics but also contains a tag (e.g., biotin, alkyne for click chemistry) for pull-down experiments. This could identify direct binding partners, including those not previously implicated in muscarinic signaling.

Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding. When a small molecule binds to a protein, it often stabilizes it, making it more resistant to heat denaturation. By comparing the thermal profiles of proteins in the presence and absence of this compound, potential direct and indirect binding partners across the proteome can be identified researchgate.net.

These techniques, often coupled with advanced mass spectrometry, enable researchers to map drug-protein interactions across the entire proteome, providing a comprehensive understanding of a compound's mechanism of action and identifying novel binding partners that contribute to both its therapeutic effects and potential off-target activities researchgate.netnih.gov. For this compound, such studies could uncover previously unrecognized biological pathways or proteins modulated by the compound, opening new avenues for research and potentially leading to the development of more precise therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.